![molecular formula C6H5N3O3 B11915054 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione CAS No. 6278-40-6](/img/structure/B11915054.png)
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the ring structure .
Scientific Research Applications
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
Uniqueness
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is unique due to its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to other imidazopyridine derivatives .
Properties
CAS No. |
6278-40-6 |
|---|---|
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
4-hydroxy-3,5-dihydro-1H-imidazo[4,5-c]pyridine-2,6-dione |
InChI |
InChI=1S/C6H5N3O3/c10-3-1-2-4(5(11)8-3)9-6(12)7-2/h1H,(H2,7,9,12)(H2,8,10,11) |
InChI Key |
LQHQKODGVGLRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(NC1=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





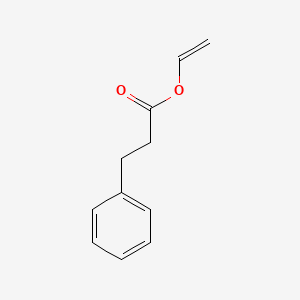


![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
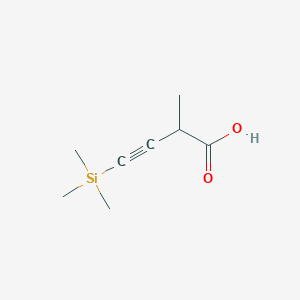
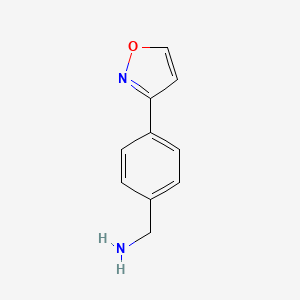
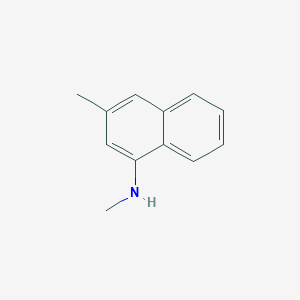
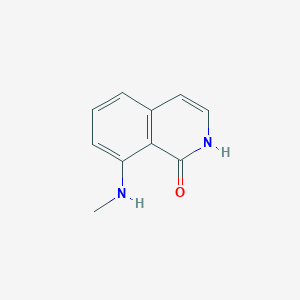


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
